molecular formula C7H13ClO2 B14562651 (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane CAS No. 62153-49-5

(1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane

Cat. No.: B14562651
CAS No.: 62153-49-5
M. Wt: 164.63 g/mol
InChI Key: XNLURDINQZVORR-NKWVEPMBSA-N
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Description

(1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a 2-chloroethoxy group and an ethoxy group The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane can be achieved through several synthetic routes. One common method involves the reaction of a cyclopropane derivative with 2-chloroethanol and ethyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the ethoxy group, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloroethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)acetic acid: This compound shares the chloroethoxy group but differs in its overall structure and functional groups.

    2-(2-Chloroethoxy)ethanol: Similar in containing the chloroethoxy group, but with different stereochemistry and additional functional groups.

Uniqueness: (1R,2S)-1-(2-Chloroethoxy)-2-ethoxycyclopropane is unique due to its specific stereochemistry and the presence of both chloroethoxy and ethoxy groups on the cyclopropane ring. This combination of features makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

CAS No.

62153-49-5

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

(1R,2S)-1-(2-chloroethoxy)-2-ethoxycyclopropane

InChI

InChI=1S/C7H13ClO2/c1-2-9-6-5-7(6)10-4-3-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

XNLURDINQZVORR-NKWVEPMBSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]1OCCCl

Canonical SMILES

CCOC1CC1OCCCl

Origin of Product

United States

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